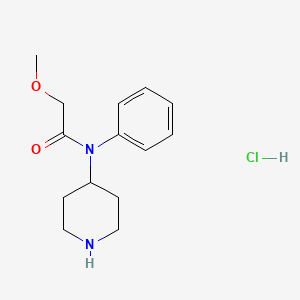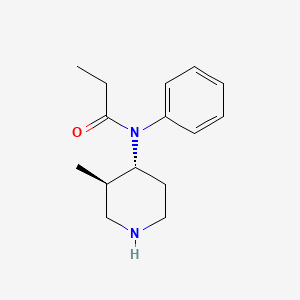
4-fluoro IPV (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro IPV is a cathinone derivative with structural features similar to 4-fluoro-α-pyrrolidinopentiophenone , 4-fluoromethcathinone, and 4-fluoro pentedrone. The biochemical, physiological, and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Biological Characterization as a Labeling Reagent
4-Fluoro IPV (hydrochloride) has been explored as a radioactive labeling reagent. A study by Preston et al. (1990) found that radioiodinated penicillin V (IPV) can be used effectively in penicillin-binding protein (PBP) assays. This research demonstrated IPV's stability and practicality for rapid PBP assays, a significant application in microbiological research.
Application in Antiviral Research
4-Fluoro IPV derivatives have been investigated for their antiviral properties. For instance, Borthwick et al. (1991) synthesized isomeric fluorocarbocyclic guanosine analogues, including 4-fluoro derivatives, and evaluated them as potential anti-herpes agents. The study found that these derivatives exhibited significant activity against herpes simplex virus types 1 and 2, highlighting their potential in antiviral research (Borthwick et al., 1991).
Neuroprotective Effect Studies
Research by Saito et al. (2005) explored the neuroprotective effects of NS-7, a compound related to 4-fluoro IPV, on rat retinal ganglion cells. The study found that NS-7, a Na+/Ca2+ channel blocker, could protect the rat retina from ischemia-reperfusion injury, suggesting potential therapeutic applications in retinal diseases and acute ischemic retinopathy (Saito et al., 2005).
Other Relevant Research
- Kamaci (2020) investigated polyurethane-based hydrogels for controlled drug delivery, including the release of 5-fluoro uracil, demonstrating the potential of 4-fluoro derivatives in pharmaceutical applications (Kamaci, 2020).
- Kasthuri et al. (2020) synthesized 4′-modified-2′-deoxy-2′-fluoro nucleosides, evaluating them against respiratory syncytial virus and other RNA viruses, further illustrating the significance of 4-fluoro derivatives in antiviral research (Kasthuri et al., 2020).
Propriétés
Nom du produit |
4-fluoro IPV (hydrochloride) |
|---|---|
Formule moléculaire |
C14H20FNO · HCl |
Poids moléculaire |
273.8 |
InChI |
InChI=1S/C14H20FNO.ClH/c1-4-5-13(16-10(2)3)14(17)11-6-8-12(15)9-7-11;/h6-10,13,16H,4-5H2,1-3H3;1H |
Clé InChI |
JLYSZARDWLDVHU-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CCC)NC(C)C)=O)C=C1.Cl |
Synonymes |
4-fluoro-N-Isopropyl-Pentedrone; 4-fluoro NPP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




